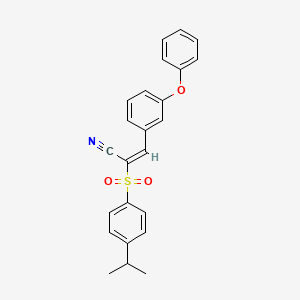
2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is a chemical compound that belongs to the class of sulfonyl nitriles. It is a synthetic compound that has attracted significant scientific research attention due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and improve glucose tolerance in diabetic mice. It has also been found to exhibit photochromic and fluorescent properties, making it useful for various imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile in lab experiments is its ability to inhibit COX-2 activity, making it a potential anti-inflammatory agent. It also exhibits anti-cancer and anti-diabetic properties, making it useful for studying these diseases. However, one limitation of using this compound is its synthetic nature, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for the study of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile. One potential direction is the study of its photochromic and fluorescent properties for use in imaging applications. Another direction is the study of its anti-inflammatory and anti-cancer properties for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile involves the reaction of 4-isopropylphenylsulfonyl chloride with 3-phenoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with a nitrile compound, such as acetonitrile, to yield the final product.
Applications De Recherche Scientifique
2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a photochromic material, a fluorescent probe, and a molecular switch.
Propriétés
IUPAC Name |
(E)-3-(3-phenoxyphenyl)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-18(2)20-11-13-23(14-12-20)29(26,27)24(17-25)16-19-7-6-10-22(15-19)28-21-8-4-3-5-9-21/h3-16,18H,1-2H3/b24-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUJWLVLSBLYQH-LFVJCYFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2385892.png)
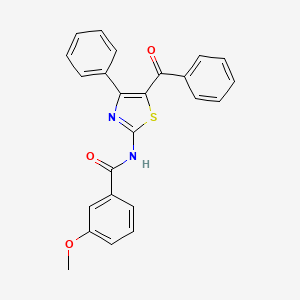
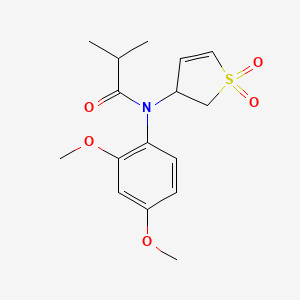
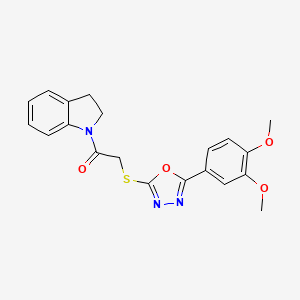
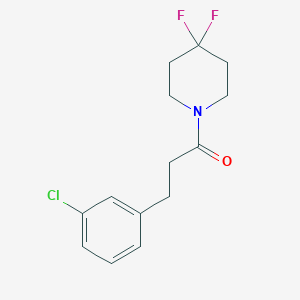
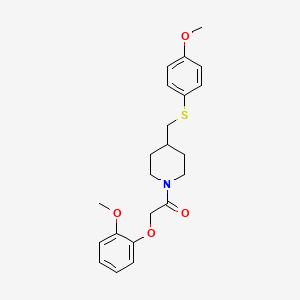

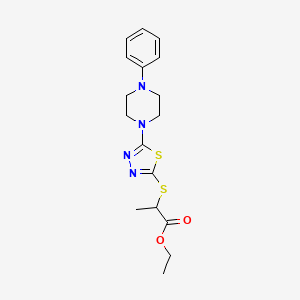

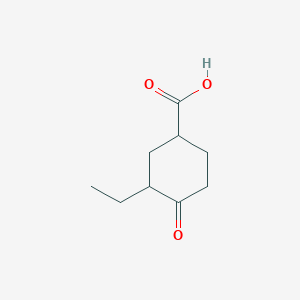
![2-(8,9-Dimethoxy-5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2385905.png)
![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385906.png)
![2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B2385910.png)
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride](/img/structure/B2385914.png)